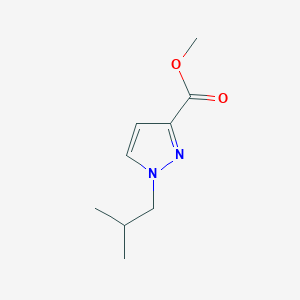

Methyl 1-isobutyl-1H-pyrazole-3-carboxylate

Description

Methyl 1-isobutyl-1H-pyrazole-3-carboxylate is a pyrazole-based ester compound characterized by a methyl ester group at the 3-position and an isobutyl substituent at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability. This compound is classified as a specialty chemical, primarily utilized in research settings, as evidenced by its discontinued commercial status from suppliers like CymitQuimica .

Properties

IUPAC Name |

methyl 1-(2-methylpropyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-7(2)6-11-5-4-8(10-11)9(12)13-3/h4-5,7H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXOUJFWJREAME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC(=N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-isobutyl-1H-pyrazole-3-carboxylate typically involves the reaction of isobutyl hydrazine with ethyl acetoacetate, followed by cyclization and esterification. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The methyl ester group at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:

-

Acidic Hydrolysis : Prolonged reflux with aqueous HCl converts the ester to 1-isobutyl-1H-pyrazole-3-carboxylic acid.

-

Basic Hydrolysis (Saponification) : Treatment with NaOH or KOH in aqueous ethanol produces the carboxylate salt, which can be acidified to isolate the free acid.

The carboxylic acid derivative serves as a precursor for synthesizing acyl chlorides, amides, and other electrophilic intermediates. For example, reaction with thionyl chloride (SOCl₂) generates 5-(chlorocarbonyl)-1-isobutyl-1H-pyrazole-3-carboxylate, a reactive intermediate for nucleophilic substitutions.

Nucleophilic Substitution Reactions

The isobutyl group at position 1 and the ester moiety at position 3 influence the pyrazole ring’s electronic landscape, enabling regioselective substitutions:

Aminolysis of the Ester Group

The ester reacts with primary or secondary amines to form amides. For instance:

-

Reaction with aniline in dry THF produces 1-isobutyl-N-phenyl-1H-pyrazole-3-carboxamide.

Electrophilic Aromatic Substitution

While direct electrophilic substitution on the pyrazole ring is less common due to deactivation by the electron-withdrawing ester group, halogenation at position 4 or 5 can occur under controlled conditions (e.g., using N-bromosuccinimide or iodine monochloride).

Transition Metal-Catalyzed Coupling Reactions

The brominated analog (methyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate) participates in cross-coupling reactions, such as:

| Reaction Type | Conditions | Product Application | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux | Biaryl-pyrazole hybrids | 60–85% | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-Aryl pyrazole derivatives | 45–75% |

These reactions highlight the compound’s utility in constructing pharmacologically relevant scaffolds.

Structural and Mechanistic Insights

Key spectroscopic data for methyl 1-isobutyl-1H-pyrazole-3-carboxylate (compound 3i in ):

| Technique | Data (δ in ppm) |

|---|---|

| ¹H NMR | 7.50–7.44 (m, 3H), 7.42–7.39 (m, 2H), 6.77 (s, 1H), 3.93 (s, 3H), 2.51 (d, J=7.2 Hz), 0.87 (d, J=6.6 Hz) |

| ¹³C NMR | 163.2 (C=O), 145.0 (C4), 143.6 (C5), 52.1 (OCH₃), 35.1 (CH₂), 22.4 (CH₃) |

The isobutyl chain enhances lipophilicity (logP = 1.7) , making the compound valuable in drug design for optimizing pharmacokinetic properties.

Industrial and Synthetic Relevance

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 1-isobutyl-1H-pyrazole-3-carboxylate has been investigated for its potential therapeutic effects. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Case Studies:

- Antimicrobial Activity: A study demonstrated that pyrazole derivatives, including this compound, exhibited significant antibacterial activity against various strains of bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function .

- Anti-inflammatory Effects: Research has indicated that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This compound may serve as a lead compound for developing new anti-inflammatory drugs .

Agricultural Applications

The compound has also been explored for its utility in agriculture, particularly as a precursor for the synthesis of fungicides and herbicides.

Fungicide Development:

- The synthesis of this compound can lead to the production of fungicides that target specific plant pathogens. The economic feasibility of producing such compounds has been highlighted in several studies, emphasizing their potential for large-scale agricultural use .

Table: Comparison of Pyrazole Derivatives in Agricultural Applications

| Compound Name | Application Type | Efficacy Level | Notes |

|---|---|---|---|

| This compound | Fungicide | High | Effective against multiple pathogens |

| 3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid | Fungicide | Moderate | Lower toxicity profile |

| 5-Hydroxy-1H-pyrazole derivatives | Herbicide | High | Broad-spectrum activity |

Materials Science Applications

In materials science, this compound is being evaluated for its role in synthesizing novel polymers and composites.

Polymer Synthesis:

- The compound can be used as a building block for creating pyrazole-containing polymers, which have enhanced thermal stability and mechanical properties. These materials could find applications in coatings, adhesives, and other industrial products .

Case Study:

Mechanism of Action

The mechanism of action of methyl 1-isobutyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Structural Differences :

- Substituents : Contains a methoxy group at the 5-position and a methyl group at the 1-position of the pyrazole ring, with an ethyl ester instead of a methyl ester.

- Molecular Formula : C₈H₁₂N₂O₃ vs. C₉H₁₄N₂O₂ for the target compound.

- Molecular Weight : 184.19 g/mol vs. ~186.22 g/mol for the target compound.

Functional Implications :

- The ethyl ester group may increase lipophilicity compared to the methyl ester, influencing solubility and bioavailability in pharmaceutical contexts.

Isobutyl 1-Pentyl-1H-Indazole-3-Carboxylate

Structural Differences :

- Core Heterocycle : Indazole (benzannulated pyrazole) vs. pyrazole.

- Substituents : A pentyl group at the 1-position and an isobutyl ester at the 3-position.

Functional Implications :

- The pentyl chain may improve membrane permeability in biological systems.

3-Butyl-1-Methyl-1H-Imidazoliumcarboxylate

Structural Differences :

- Core Heterocycle : Imidazole (two adjacent nitrogen atoms) vs. pyrazole.

- Substituents : Butyl group at the 3-position and methyl group at the 1-position.

Functional Implications :

- The imidazolium cation introduces ionic character, making it suitable for applications in ionic liquids or catalysis .

- The carboxylate group enables coordination chemistry distinct from ester functionalities.

Key Research Findings and Trends

- Heterocycle Impact : Pyrazole derivatives (e.g., this compound) are generally less aromatic than indazoles or imidazoles, leading to distinct electronic properties and reactivity patterns .

- Ester Group Variability : Methyl esters (target compound) offer higher volatility compared to ethyl or isobutyl esters, as seen in gas chromatography applications for methylated resin compounds .

Biological Activity

Methyl 1-isobutyl-1H-pyrazole-3-carboxylate is a heterocyclic compound with notable biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an isobutyl group at the 1-position and a carboxylate group at the 3-position. Its molecular formula is and it has a molar mass of approximately 182.22 g/mol. The unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Studies indicate that this compound can bind to specific enzymes, inhibiting their activity and thus modulating various biological processes. This mechanism is particularly relevant in drug development, where optimizing binding affinity can enhance therapeutic efficacy.

Anti-inflammatory Effects

This compound has shown potential as an anti-inflammatory agent. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. For instance, compounds structurally related to this compound have been evaluated for their COX inhibitory activities, with IC50 values indicating significant potency against COX-2 .

Anticancer Properties

Recent research highlights the anticancer potential of pyrazole derivatives, including this compound. Studies have reported that similar compounds can inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells. The antiproliferative effects were linked to the compound's ability to induce apoptosis and disrupt cell cycle progression .

Case Studies

Several case studies underline the therapeutic promise of this compound:

- Prostate Cancer : A study demonstrated that pyrazole derivatives could completely block prostate-specific antigen (PSA) expression at concentrations as low as 10 μM, indicating strong potential as anti-prostate cancer agents .

- Breast Cancer : Compounds derived from similar structures showed effective inhibition of microtubule assembly, leading to apoptosis in breast cancer cell lines .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate | Contains a chlorine atom, affecting reactivity | |

| Ethyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate | Bromine substitution alters biological activity | |

| Methyl 4-methyl-1H-pyrazole-3-carboxylate | Lacks isobutyl group, impacting binding affinity |

This table illustrates how variations in substituents can influence the biological activity and chemical properties of pyrazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.